molecular formula C10H14ClNO3 B1423394 1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride CAS No. 16899-83-5

1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride

Cat. No.: B1423394
CAS No.: 16899-83-5
M. Wt: 231.67 g/mol
InChI Key: LVRPQCAWIVYJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methandrone hydrochloride is a synthetic opioid analgesic primarily used for pain management and opioid addiction treatment. It is a potent agonist of the µ-opioid receptor, mimicking the effects of endogenous opioids like endorphins and enkephalins. This compound is known for its long duration of action and effectiveness in treating severe pain that is unresponsive to other analgesics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methandrone hydrochloride can be synthesized through a multi-step process involving the reaction of 2-chloro-N,N-dimethyl propylamine with diphenatrile in the presence of a phase transfer catalyst like triethyl benzyl ammonium chloride (TEBA) and an organic solvent such as dimethyl sulphoxide. The reaction is carried out at temperatures between 30 and 70 degrees Celsius for 1 to 10 hours, using 50 percent sodium hydroxide as a condensing agent .

Industrial Production Methods: In industrial settings, the synthesis of methandrone hydrochloride involves similar steps but on a larger scale. The process includes toluene extraction, acid extraction, alkali liberation, and ether extraction, followed by filtration and solvent removal to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methandrone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

Scientific Research Applications

Methandrone hydrochloride has several applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.

    Biology: Studied for its effects on opioid receptors and neurotransmitter release.

    Medicine: Investigated for its potential in pain management and opioid addiction treatment.

    Industry: Utilized in the formulation of pharmaceutical products for pain relief

Mechanism of Action

Methandrone hydrochloride exerts its effects by acting as a full agonist at the µ-opioid receptor. This interaction leads to the release of neurotransmitters involved in pain transmission, resulting in analgesia. Additionally, it acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which helps in reducing opioid tolerance and improving analgesic efficacy .

Comparison with Similar Compounds

Uniqueness: Methandrone hydrochloride is unique due to its long duration of action, lower risk of neuropsychiatric toxicity, and effectiveness in treating hard-to-manage pain syndromes. Its ability to act on multiple opioid receptors and inhibit the NMDA receptor sets it apart from other opioids .

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(dimethylamino)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7;/h3-5,12-13H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRPQCAWIVYJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)C1=CC(=C(C=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16899-83-5
Record name 16899-83-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62512
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.